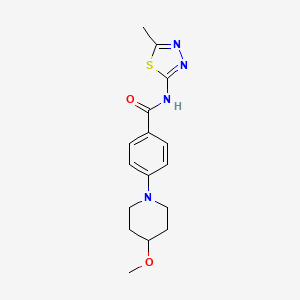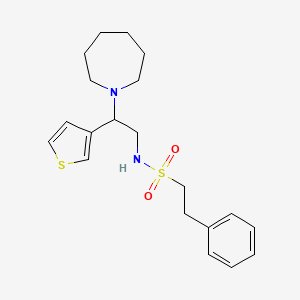
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C20H28N2O2S2 and its molecular weight is 392.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
A significant area of research involves the synthesis and characterization of compounds related to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide. For example, the study of regioselectivity in the cyclization reactions of thiourea derivatives to form 2-R-imino-1,3-thiazoline derivatives highlights the importance of understanding the chemical structure and reactivity of such compounds (Perekhoda et al., 2017). This research provides insights into the synthesis processes that could be applied to related sulfonamide compounds, including this compound, emphasizing the role of modern physical and physico-chemical methods in confirming compound structures.
Materials Science and Corrosion Inhibition
Research into sulfonamides also extends into materials science, particularly in the context of corrosion inhibition. The study of thiophene Schiff base derivatives, for example, demonstrates the potential of sulfonamide compounds in protecting materials from corrosion, which could be relevant for derivatives like this compound (Daoud et al., 2014). This research highlights how such compounds can offer efficient corrosion inhibition and how their effectiveness can be enhanced by increasing their concentration.
Biological Applications
While avoiding specifics on drug use, dosage, and side effects, it's worth noting that sulfonamide derivatives, including structures similar to this compound, often undergo investigation for various biological activities. Studies such as the synthesis and characterization of celecoxib derivatives, which evaluated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscore the diverse biological relevance of sulfonamide compounds (Küçükgüzel et al., 2013). These findings point to the potential biomedical applications of this compound and related compounds, albeit within a non-drug context.
Catalysis and Chemical Reactions
Another application area is catalysis, where sulfonamide compounds might act as ligands or catalysts in various chemical reactions. Research into Ru(III) complexes involving azo dye ligands with sulfonamide groups, for example, has explored their catalytic activities for reactions like the dehydrogenation of benzylamine to benzonitrile (El-Sonbati et al., 2015). This suggests potential catalytic roles for sulfonamide derivatives in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c23-26(24,15-11-18-8-4-3-5-9-18)21-16-20(19-10-14-25-17-19)22-12-6-1-2-7-13-22/h3-5,8-10,14,17,20-21H,1-2,6-7,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUAVHWZMHDIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
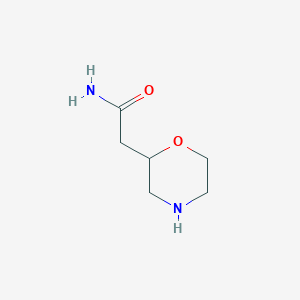
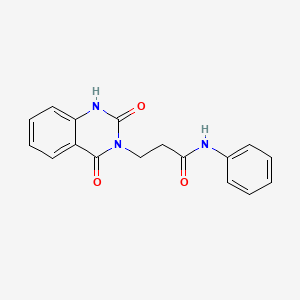
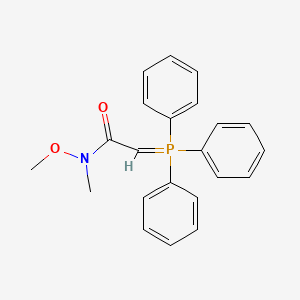
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
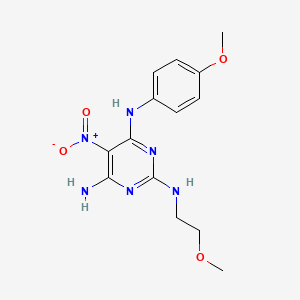
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)
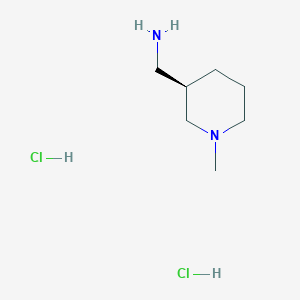
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/new.no-structure.jpg)
![(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid](/img/structure/B2839838.png)
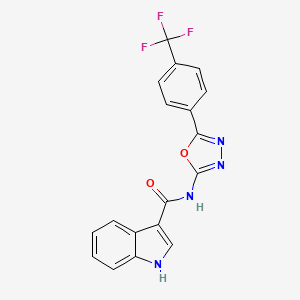
![1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2839840.png)
